![molecular formula C14H19NO2 B12619973 1-[4-(2-Methoxyethoxy)phenyl]-3-azabicyclo[3.1.0]hexane CAS No. 919288-15-6](/img/structure/B12619973.png)
1-[4-(2-Methoxyethoxy)phenyl]-3-azabicyclo[3.1.0]hexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(2-Methoxyethoxy)phenyl]-3-azabicyclo[310]hexane is a compound that belongs to the class of bicyclic azabicyclohexanes
Preparation Methods
The synthesis of 1-[4-(2-Methoxyethoxy)phenyl]-3-azabicyclo[3.1.0]hexane can be achieved through several methods. One common approach involves the intramolecular cyclopropanation of alkenes with metallocarbenes as the C1 component . This method allows for the efficient construction of the bicyclo[3.1.0]hexane skeleton with high stereoselectivity. Another method involves the photochemical decomposition of CHF2-substituted pyrazolines, which provides a practical route to the desired compound under mild conditions .
Chemical Reactions Analysis
1-[4-(2-Methoxyethoxy)phenyl]-3-azabicyclo[3.1.0]hexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[4-(2-Methoxyethoxy)phenyl]-3-azabicyclo[3.1.0]hexane has several scientific research applications:
Industry: The compound’s unique structural properties make it valuable in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[4-(2-Methoxyethoxy)phenyl]-3-azabicyclo[3.1.0]hexane involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into specific binding sites on target proteins, thereby modulating their activity. For example, it has been shown to act as an antagonist at the μ-opioid receptor, blocking the receptor’s activity and preventing the binding of endogenous opioids .
Comparison with Similar Compounds
1-[4-(2-Methoxyethoxy)phenyl]-3-azabicyclo[3.1.0]hexane can be compared with other similar compounds, such as:
3-Azabicyclo[3.1.0]hexane: This compound shares the same bicyclic core but lacks the 4-(2-methoxyethoxy)phenyl substituent.
Bicyclo[2.1.1]hexane: Another bicyclic compound with a different ring structure and chemical properties. The uniqueness of this compound lies in its specific substituents and the resulting chemical reactivity and biological activity.
Properties
CAS No. |
919288-15-6 |
|---|---|
Molecular Formula |
C14H19NO2 |
Molecular Weight |
233.31 g/mol |
IUPAC Name |
1-[4-(2-methoxyethoxy)phenyl]-3-azabicyclo[3.1.0]hexane |
InChI |
InChI=1S/C14H19NO2/c1-16-6-7-17-13-4-2-11(3-5-13)14-8-12(14)9-15-10-14/h2-5,12,15H,6-10H2,1H3 |
InChI Key |
UEJNATKBSIYNBR-UHFFFAOYSA-N |
Canonical SMILES |
COCCOC1=CC=C(C=C1)C23CC2CNC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


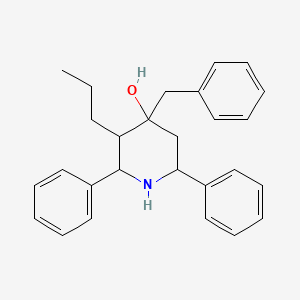
![4-{[3-(Phenylcarbamoyl)pyridin-2-yl]oxy}benzoic acid](/img/structure/B12619896.png)
![(3S,3'aR,8'aS,8'bS)-5-chloro-2'-(3,5-dichlorophenyl)spiro[1H-indole-3,4'-3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine]-1',2,3'-trione](/img/structure/B12619899.png)
![1-Benzyl-2-methyl-4-[(E)-(4-methylphenyl)diazenyl]-1H-imidazole](/img/structure/B12619911.png)
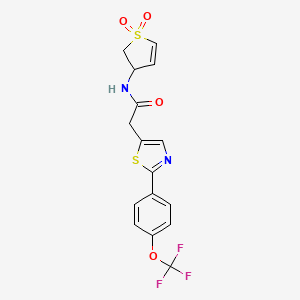
![[4-Chloro-6-(trifluoromethyl)pyrimidin-2-YL]acetic acid](/img/structure/B12619923.png)
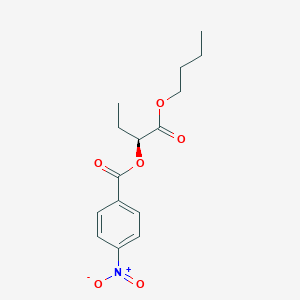
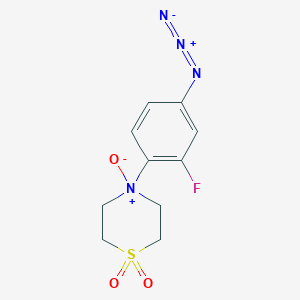
![6-(2-Amino-1-fluoroethyl)-9-bromobenzo[h]isoquinolin-1(2h)-one](/img/structure/B12619939.png)
![N-[6-(1H-Indazol-5-yl)naphthalen-2-yl]thiophene-2-carboxamide](/img/structure/B12619942.png)
![N-tert-butyl-5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluorobenzamide](/img/structure/B12619944.png)
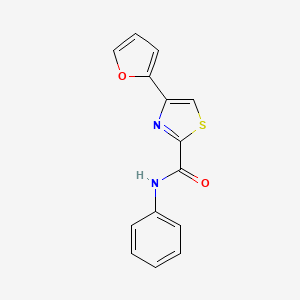
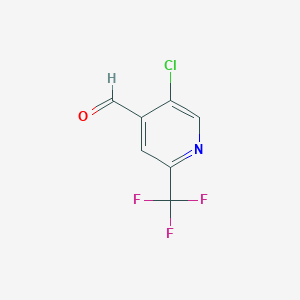
![3-[2-(4-Chloroanilino)-2-oxoethyl]thiophene-2-carboxylic acid](/img/structure/B12619975.png)
